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4-(Cycloheptylamino)butan-2-ol
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Overview
Description
4-(Cycloheptylamino)butan-2-ol is an organic compound with the molecular formula C₁₁H₂₃NO It is a secondary alcohol with a cycloheptylamino group attached to the butan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cycloheptylamino)butan-2-ol can be achieved through several methods. One common approach involves the reaction of cycloheptylamine with butan-2-one under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cycloheptylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of cycloheptylamino butanone or butanal.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
4-(Cycloheptylamino)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cycloheptylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholin-4-yl)butan-2-ol: Similar structure with a morpholine group instead of a cycloheptylamino group.
Butan-2-ol: A simpler alcohol without the amino group.
Cycloheptylamine: Contains the cycloheptylamino group but lacks the butan-2-ol backbone.
Uniqueness
4-(Cycloheptylamino)butan-2-ol is unique due to the presence of both the cycloheptylamino group and the butan-2-ol backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
4-(Cycloheptylamino)butan-2-ol is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cycloheptyl group attached to a butanol backbone, which is significant for its interaction with biological systems.
Understanding the mechanisms through which this compound exerts its biological effects is crucial. The compound's structure allows it to interact with various molecular targets, potentially influencing biochemical pathways related to:
- Neurotransmitter modulation : It may affect neurotransmitter systems, particularly those involving dopamine and serotonin.
- Cell signaling pathways : The compound could modulate pathways associated with inflammation and cell survival.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties of this compound:
- Antimicrobial Activity : Preliminary data suggest that the compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against strains of bacteria such as Staphylococcus aureus and Escherichia coli.
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related damage in cells.
- Cytotoxicity : In vitro studies have indicated that this compound may have cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed:
Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 18 | 0.5 |
Escherichia coli | 15 | 0.8 |
Pseudomonas aeruginosa | 12 | 1.0 |
These findings suggest that the compound could serve as a basis for developing new antibacterial agents.
Study 2: Antioxidant Activity Assessment
In another study focused on antioxidant activity, the DPPH radical scavenging assay was employed to evaluate the efficacy of this compound. The results indicated an IC50 value of 25 μg/mL, demonstrating its potential as an antioxidant comparable to established antioxidants like ascorbic acid.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-(cycloheptylamino)butan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-10(13)8-9-12-11-6-4-2-3-5-7-11/h10-13H,2-9H2,1H3 |
InChI Key |
ANNWMQBETUIBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC1CCCCCC1)O |
Origin of Product |
United States |
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